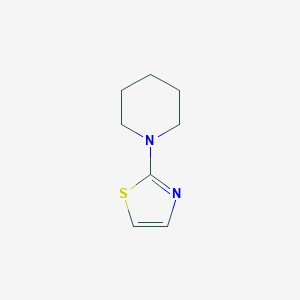

1-(1,3-Thiazol-2-yl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-5-10(6-3-1)8-9-4-7-11-8/h4,7H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHHZEANTJNOHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568351 | |

| Record name | 1-(1,3-Thiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-70-6 | |

| Record name | 1-(1,3-Thiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1,3-Thiazol-2-yl)piperidine: Chemical Properties and Structural Elucidation

This guide provides a comprehensive technical overview of 1-(1,3-Thiazol-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The thiazole ring is a key structural motif in many pharmaceuticals, including vitamin B1 and penicillin.[1] Its derivatives are explored for a wide range of biological activities such as antibacterial, anticancer, and anti-inflammatory properties.[1][2] This document details the molecule's chemical properties, synthesis, and the analytical workflows required for its definitive structural elucidation, aimed at researchers and professionals in the field.

Molecular Structure and Physicochemical Properties

This compound features a piperidine ring connected to the C2 position of a 1,3-thiazole ring. This linkage creates a unique electronic and steric environment that dictates its chemical behavior and potential as a scaffold in drug design. The nitrogen atom in the piperidine ring is a non-aromatic, basic center, while the thiazole ring contains both a nitrogen and a sulfur heteroatom within an aromatic system.[3]

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂S | ChemicalBook[4] |

| Molecular Weight | 168.26 g/mol | ChemicalBook[4] |

| Appearance | Typically a solid (crystals or powder) | Inferred from related compounds |

| Solubility | Soluble in organic solvents like DMSO and ethanol | [5] |

Synthesis Pathway and Experimental Protocol

The most direct and common method for synthesizing this compound is through the nucleophilic substitution of a 2-halothiazole with piperidine. A more robust and widely applicable approach in modern organic synthesis is the palladium-catalyzed Buchwald-Hartwig amination.[6][7] This cross-coupling reaction allows for the formation of the C-N bond between the thiazole ring and the piperidine nitrogen under relatively mild conditions, offering high yields and excellent functional group tolerance.[7][8]

Causality in Experimental Design:

The choice of the Buchwald-Hartwig protocol is strategic. Unlike classical nucleophilic aromatic substitution, which may require harsh conditions, this palladium-catalyzed method operates at lower temperatures and with greater efficiency.[7] The selection of the ligand (e.g., a biarylphosphine ligand) is critical; it facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle, enabling the coupling of the electron-rich amine with the heterocyclic halide.[6][8] The base (e.g., sodium tert-butoxide) is essential for deprotonating the piperidine, thereby activating it as a nucleophile.[9]

Synthesis Workflow Diagram

Caption: Buchwald-Hartwig synthesis of this compound.

Step-by-Step Synthesis Protocol:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% XPhos). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

-

Reagent Addition: Add 2-bromothiazole (1.0 eq), piperidine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Solvent: Add anhydrous toluene via syringe.

-

Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Extraction: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure this compound.

Structural Elucidation and Analytical Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

Analytical Workflow Diagram

Caption: Workflow for the structural elucidation and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR are required for full characterization.[10][11]

-

¹H NMR Spectroscopy:

-

Expected Signals: The spectrum will show distinct signals for the protons on the thiazole ring and the piperidine ring.

-

Thiazole Protons (H-4 and H-5): Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), showing characteristic coupling.

-

Piperidine Protons: Multiple signals in the aliphatic region (δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen (α-protons) will be shifted downfield (δ 3.5-4.0 ppm) due to the nitrogen's electron-withdrawing effect. The remaining protons (β- and γ-protons) will appear further upfield (δ 1.5-2.0 ppm).[12]

-

Integration: The ratio of the integrated signal areas should correspond to the number of protons (2H for thiazole, 10H for piperidine).

-

-

¹³C NMR Spectroscopy:

-

Expected Signals: The spectrum will show 8 distinct carbon signals.

-

Thiazole Carbons: Three signals in the downfield region. The C2 carbon, bonded to two heteroatoms (N and S) and the piperidine nitrogen, will be the most downfield (typically >160 ppm).[10] The C4 and C5 carbons will appear in the aromatic region (δ 110-140 ppm).

-

Piperidine Carbons: Three signals in the upfield, aliphatic region (δ 20-60 ppm). The α-carbons will be the most downfield of this set.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

-

Protocol: The sample is typically analyzed using Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ should be observed at m/z 169.08.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₁₂N₂S). Fragmentation patterns can also offer further structural clues.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Protocol: The sample is analyzed as a thin film or KBr pellet.

-

Expected Absorptions:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2950-2850 cm⁻¹

-

C=N stretching (thiazole ring): ~1640 cm⁻¹[14]

-

C=C stretching (thiazole ring): ~1550 cm⁻¹

-

C-N stretching: ~1350-1250 cm⁻¹

-

C-S stretching: Fingerprint region, often weak.

-

Conclusion

The synthesis and characterization of this compound require a systematic and logical approach. The Buchwald-Hartwig amination provides a reliable synthetic route, while a combination of NMR, MS, and IR spectroscopy offers a robust workflow for its complete structural elucidation and verification. This guide provides the foundational protocols and mechanistic insights necessary for researchers to confidently synthesize and analyze this and related heterocyclic compounds, facilitating further exploration in drug discovery and materials science.

References

-

Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI. Available at: [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

-

Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. ACS Publications. Available at: [Link]

-

Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Available at: [Link]

-

Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. ResearchGate. Available at: [Link]

-

Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. Available at: [Link]

-

2-Aminothiazole. Wikipedia. Available at: [Link]

-

Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Biological Activity of New[1][11]Thiazolo[4,5-d]pyridazin-4(5H)-ones. ResearchGate. Available at: [Link]

-

1-(4-Methyl-1,3-thiazol-2-yl)piperazine. PubChem. Available at: [Link]

-

N-Arylations of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides Using a Copper(I) Oxide Nanoparticle/1,10-Phenanthroline Catalytic System. ResearchGate. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. PubMed. Available at: [Link]

-

Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. ResearchGate. Available at: [Link]

-

Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. Available at: [Link]

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

-

Overview of the Chemistry of 2-Thiazolines. ACS Publications. Available at: [Link]

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. National Institutes of Health. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Supplementary information. The Royal Society of Chemistry. Available at: [Link]

-

[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Sepu-tech. Available at: [Link]

-

Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central. Available at: [Link]

-

Fragments of 1 H NMR spectra of... ResearchGate. Available at: [Link]

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. Available at: [Link]

-

Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. ResearchGate. Available at: [Link]

-

Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. ResearchGate. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. ACS Publications. Available at: [Link]

Sources

- 1. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. welch-us.com [welch-us.com]

- 4. This compound | 4175-70-6 [chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(1,3-Thiazol-2-yl)piperidine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 1-(1,3-Thiazol-2-yl)piperidine, a heterocyclic compound incorporating two pharmacologically significant scaffolds. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering insights into its synthesis, structural characterization, safety considerations, and prospective applications.

Introduction and Core Compound Identification

This compound stands as a molecule of significant interest at the intersection of combinatorial chemistry and drug discovery. Its structure marries the piperidine ring, a ubiquitous feature in many approved pharmaceuticals, with the 1,3-thiazole moiety, a heterocycle known for a wide spectrum of biological activities.[1][2] The strategic fusion of these two pharmacophores suggests a high potential for novel pharmacological profiles. This guide delves into the essential technical details of this compound, providing a foundational resource for its exploration.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | N/A |

| Synonyms | 2-Piperidinothiazole, 1-(2-Thiazolyl)piperidine | [3] |

| CAS Number | 4175-70-6 | [3] |

| Molecular Formula | C₈H₁₂N₂S | [3] |

| Molecular Weight | 168.26 g/mol |[3] |

Synthesis Pathway: A Deliberate Approach

The primary and most logical synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This choice is predicated on the reactivity of 2-halothiazoles, where the carbon at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the heterocyclic nitrogen and sulfur atoms. Piperidine, a secondary amine, serves as a potent nucleophile.

The reaction of 2-bromothiazole with piperidine is the most direct and commonly referenced method. The selection of a base and solvent is critical for reaction efficiency. A non-nucleophilic base is required to neutralize the hydrobromic acid byproduct without competing with the piperidine nucleophile. The solvent should be sufficiently polar to facilitate the reaction but not so reactive as to interfere.

Sources

Synthesis and characterization of 1-(1,3-Thiazol-2-yl)piperidine

An In-depth Technical Guide to the Synthesis and Characterization of 1-(1,3-Thiazol-2-yl)piperidine

For professionals in drug discovery and organic synthesis, the thiazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. When coupled with the piperidine ring, another ubiquitous motif in pharmaceuticals known for improving pharmacokinetic properties, the resulting this compound (CAS No: 4175-70-6) represents a valuable building block for the development of novel therapeutic agents.[3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, grounded in established chemical principles. The protocols are designed to be self-validating, ensuring that researchers can confidently produce and confirm the target compound with high purity.

The most direct and efficient pathway to construct the target molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electrophilic nature of the C2 position on the thiazole ring when substituted with a suitable leaving group, such as a halogen.

Chosen Synthetic Route: Nucleophilic Substitution

The selected method involves the reaction of 2-Bromothiazole with piperidine.[3] This approach is favored due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and straightforward nature of the reaction.

Causality of Experimental Design:

-

Reagents: 2-Bromothiazole serves as the electrophile. The bromine atom at the C2 position activates the ring for nucleophilic attack. Piperidine, a secondary cyclic amine, acts as the nucleophile.[5]

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or an alcohol can be used to facilitate the dissolution of the reactants. In many cases, using an excess of piperidine can serve as both the nucleophile and the solvent.

-

Temperature: Heating is typically required to overcome the activation energy of the reaction, driving the substitution to completion in a reasonable timeframe.[6] The choice of temperature is a balance between reaction rate and potential side reactions.

Reaction Mechanism

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of piperidine attacks the electron-deficient C2 carbon of 2-bromothiazole. This forms a transient, negatively charged intermediate known as a Meisenheimer complex. The complex then collapses, expelling the bromide ion as the leaving group and re-establishing the aromaticity of the thiazole ring to yield the final product.

Experimental Protocol: Synthesis

Materials and Reagents:

-

2-Bromothiazole (1.0 eq)

-

Piperidine (2.0-3.0 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq, optional, as a base)

-

Dimethylformamide (DMF) or an appropriate solvent

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography mobile phase)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromothiazole (1.0 eq) and piperidine (2.0-3.0 eq). If not using excess piperidine as the solvent, add DMF.

-

Reaction Execution: Stir the mixture at 80-100°C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material (2-bromothiazole) is consumed (typically 3-6 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF was used, dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.

Synthetic Workflow Diagram

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Literature review on the therapeutic potential of 1-(1,3-Thiazol-2-yl)piperidine

An In-Depth Technical Guide to the Therapeutic Potential of the 1-(1,3-Thiazol-2-yl)piperidine Scaffold

Executive Summary

The amalgamation of distinct pharmacophores into novel molecular scaffolds is a cornerstone of modern drug discovery. This guide provides a comprehensive technical review of the this compound core, a structure that marries the versatile biological activity of the thiazole ring with the favorable pharmacokinetic properties of the piperidine moiety. While research into the parent molecule is limited, extensive investigation into its derivatives has revealed significant therapeutic potential across multiple domains, including infectious diseases, inflammation, and central nervous system disorders. This document synthesizes the existing preclinical data, elucidates common synthetic strategies, details potential mechanisms of action, and explores the structure-activity relationships that govern the efficacy of this promising chemical scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the development of next-generation therapeutics.

Introduction to the this compound Scaffold

The strategic combination of the thiazole and piperidine rings creates a molecular architecture with significant therapeutic promise. The rationale for this combination is rooted in the well-established and complementary roles each moiety plays in medicinal chemistry.

The Thiazole Moiety: A Privileged Pharmacophore

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen. It is a prominent feature in numerous natural products, most notably Vitamin B1 (Thiamine), and a key component in a wide array of approved pharmaceuticals.[1] Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The thiazole nucleus is associated with an exceptionally broad spectrum of pharmacological activities, including:

The Piperidine Moiety: A Key Element in Drug Design

Piperidine, a saturated six-membered heterocycle, is one of the most ubiquitous structural motifs in the pharmaceutical industry.[7][8] Its inclusion in a drug candidate can profoundly and favorably influence its physicochemical properties. The piperidine ring can improve a compound's solubility and lipophilicity, which in turn enhances its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[9] From a pharmacodynamic perspective, the basic nitrogen atom of the piperidine ring is often crucial for forming salt bridges or hydrogen bonds with acidic residues in target proteins, such as G-protein coupled receptors (GPCRs).[10]

Synergy and Rationale for Combining the Two Moieties

The combination of these two rings into the this compound scaffold offers a compelling strategy for drug design. The thiazole ring serves as a versatile "warhead" that can be functionalized to achieve desired biological activity, while the piperidine ring acts as a "carrier" or "modulator" that improves druggability and can provide an additional anchoring point to the biological target. This dual-functionality allows for the development of compounds with both potent activity and favorable pharmacokinetic properties.

Synthesis Strategies

The synthesis of this compound and its derivatives is typically achieved through established heterocyclic chemistry reactions. The general approach involves the formation of the thiazole ring followed by or preceded by the attachment of the piperidine moiety.

General Synthesis of the this compound Core

A common and efficient method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This involves the cyclization of a thioamide with an α-haloketone. For the specific synthesis of the this compound scaffold, a key intermediate is 2-chlorothiazole, which can then undergo nucleophilic substitution with piperidine.

Alternatively, the piperidine ring can be introduced first. For example, reacting piperidine with an isothiocyanate can form a piperidine-1-carbothioamide, which then serves as the thioamide component in a subsequent Hantzsch synthesis.

Diagram of a Common Synthetic Pathway

Caption: A generalized two-step synthetic workflow for this compound derivatives.

Key Experimental Protocol: Synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide

This protocol is adapted from a described multi-step synthesis.[10]

-

Step 1: Synthesis of 2-chloro-N-(piperidin-3-ylmethyl)thiazole.

-

To a solution of 3-(aminomethyl)piperidine in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of 2-chlorothiazole.

-

Add a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.

-

-

Step 2: Sulfonamide Formation.

-

Dissolve the purified product from Step 1 in a suitable solvent like pyridine or dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add thiophene-2-sulfonyl chloride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate in vacuo.

-

Recrystallize or purify the final product using column chromatography.

-

Characterize the final compound using NMR and Mass Spectrometry to confirm its structure and purity.

-

Therapeutic Potential & Pharmacological Applications

Derivatives of the this compound scaffold have demonstrated significant potential in several key therapeutic areas.

Antifungal and Oomycete Control Activity

A systematic exploration of piperidinyl thiazole fungicides, using a bioisosteric replacement strategy, has led to the discovery of novel compounds with potent activity against oomycete pathogens.[11]

-

Mechanism of Action: While the precise mechanism for many of these novel compounds is still under investigation, established oomycete fungicides like Oxathiapiprolin, which shares the piperidinyl thiazole core, act by inhibiting the oxysterol-binding protein (OSBP). This inhibition disrupts lipid metabolism and membrane integrity in the pathogen.

-

Key Findings: Several synthesized analogues demonstrated excellent in vitro and in vivo activity against critical plant pathogens like Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew) at very low concentrations.[11] Certain compounds provided robust control in field trials at dose rates as low as 20-30 grams per hectare.[11]

| Compound ID | Target Pathogen | Assay Type | Potency (EC50/MIC) | Reference |

| P14 | P. infestans | In vivo (Greenhouse) | Excellent control at 30 g/ha | [11] |

| P25 | P. infestans | In vivo (Greenhouse) | Excellent control at 30 g/ha | [11] |

| Various | S. aureus, B. cereus | In vitro (MIC) | 2-16 fold > Oxytetracycline | [2] |

Analgesic & Anti-inflammatory Activity

The scaffold has been exploited to develop agents targeting pain and inflammation through multiple mechanisms.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is the primary enzyme responsible for degrading the endocannabinoid anandamide, which has analgesic properties. Inhibiting FAAH increases endogenous anandamide levels, leading to pain relief.

-

Key Findings: Researchers designed and synthesized a series of piperidinyl thiazole isoxazolines with potent, slowly reversible inhibitory activity against human FAAH.[12] Carbamate and urea-based derivatives were identified as particularly effective, with some compounds showing picomolar to nanomolar inhibitory constants (Ki).[12] Selected compounds demonstrated analgesic effects in the mouse tail-flick test.[12]

-

-

Opioidergic System Modulation: The opioid system is a well-established target for analgesia.

-

Key Findings: A study on related thiazole-piperazine derivatives found that their antinociceptive effects were abolished by pre-treatment with naloxone, a non-selective opioid receptor antagonist.[5] This strongly indicates that these compounds exert their analgesic effects, at least in part, by activating opioid receptors. Molecular docking studies supported this, showing favorable interactions with µ- and δ-opioid receptors.[5]

-

-

Cyclooxygenase (COX) Inhibition: Some thiazole derivatives have been shown to possess anti-inflammatory activity, which may be linked to the inhibition of COX enzymes.[3]

Caption: Inhibition of FAAH by a piperidinyl thiazole derivative prevents anandamide breakdown, enhancing CB1 receptor activation and analgesia.

Central Nervous System (CNS) Applications

The thiazole ring is a component of various CNS-active agents.[5] Derivatives of the core scaffold have been investigated for several CNS-related activities.

-

Anticonvulsant Activity: Studies on various thiazole derivatives have shown promising anticonvulsant effects in preclinical models.[6] The mechanism often involves modulation of ion channels or neurotransmitter systems.

-

Other Potential CNS Effects: The broader class of thiazole-containing compounds has been associated with neuroprotective, antidepressant, and sedative-hypnotic effects, suggesting that the this compound scaffold could be a valuable starting point for developing novel CNS therapeutics.[5]

Structure-Activity Relationship (SAR) Insights

Across the various studies, several key SAR trends can be identified:

-

Substitution on the Thiazole Ring: The 4- and 5-positions of the thiazole ring are critical for modulating activity. For FAAH inhibitors, extending a substituted isoxazoline from the thiazole was well-tolerated and led to potent compounds.[12] For antifungal agents, various aryl substitutions at these positions significantly impacted potency and spectrum of activity.

-

Substitution on the Piperidine Ring: The piperidine nitrogen is a key attachment point. For FAAH inhibitors, attaching an electrophilic pharmacophore (like a carbamate or urea) to the piperidine nitrogen was essential for covalent modification of the enzyme's active site.[12] In other series, substitutions at the 3- or 4-position of the piperidine ring are used to attach other functional groups that can interact with secondary binding pockets or fine-tune the molecule's physical properties.[10]

Future Directions and Conclusion

The this compound scaffold is a versatile and promising platform for drug discovery. While current research is somewhat fragmented across different therapeutic areas, the consistent emergence of potent bioactivity is a clear indicator of its potential.

Future research should focus on:

-

Mechanism Deconvolution: For many of the identified active compounds, the precise molecular target and mechanism of action remain to be fully elucidated. Target identification and validation studies are crucial next steps.

-

Pharmacokinetic Optimization: While the piperidine moiety generally confers favorable properties, detailed ADME and toxicology studies are needed to identify candidates with optimal drug-like properties for clinical development.

-

Integrated Drug Design: Future efforts should integrate the disparate SAR findings. For example, knowledge gained from developing antifungal agents could inform the design of antibacterial or anticancer compounds by targeting homologous proteins or pathways.

References

-

Yurttas, L., et al. Synthesis and Biological Activity of New[7][10]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Pharmaceutical Chemistry Journal. Available from: [Link]

-

Varlamov, A.V., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

-

Al-Mousawi, S.M., et al. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules. Available from: [Link]

-

Arshi, S., et al. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. Available from: [Link]

-

ResearchGate. Piperidine based 1,2,3-Thiadiazole 145 with moderate antifungal activity. Available from: [Link]

-

National Institutes of Health. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Available from: [Link]

-

Jeske, M., et al. Synthesis and antifungal activity of novel piperidinyl thiazole derivatives. Pest Management Science. Available from: [Link]

-

ResearchGate. A Review on Recent Synthetic Strategies and Pharmacological Importance of 1,3-Thiazole Derivatives. Available from: [Link]

-

Acar, Ç., et al. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules. Available from: [Link]

-

Pember, S.O., et al. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Ali, I., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]

-

MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

-

Łowicki, D. & Przybylski, P. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines | MDPI [mdpi.com]

- 3. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide | 1798462-04-0 [smolecule.com]

- 11. Synthesis and antifungal activity of novel piperidinyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action studies for 1-(1,3-Thiazol-2-yl)piperidine at a molecular level

An In-Depth Technical Guide Topic: Mechanism of Action Studies for 1-(1,3-Thiazol-2-yl)piperidine at a Molecular Level

Introduction: Deconstructing the Molecular Blueprint

The compound this compound represents a compelling chemical scaffold, merging two heterocycles—thiazole and piperidine—that are cornerstones in medicinal chemistry. The piperidine ring is a prevalent feature in numerous centrally active pharmaceuticals, often conferring favorable pharmacokinetic properties and precise interactions with G protein-coupled receptors (GPCRs).[1][2] Concurrently, the thiazole moiety is a versatile pharmacophore found in a wide array of agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3]

The confluence of these two structures suggests a high probability of significant pharmacological activity, most likely mediated through interaction with a transmembrane receptor system. This guide, intended for researchers and drug development professionals, delineates a comprehensive, multi-pronged strategy to systematically elucidate the mechanism of action (MOA) of this compound at the molecular level. Our approach is not a linear checklist but a logical, iterative process designed to build a high-resolution picture of the compound's interaction with its primary target and the subsequent intracellular signaling cascades. We will proceed from initial target binding validation to the nuanced assessment of functional signaling pathways, including potential G-protein-dependent and -independent mechanisms.

Part 1: Primary Target Engagement & Affinity Determination

Causality: Before investigating functional outcomes, it is imperative to confirm direct physical interaction between the compound and its putative molecular target. The gold standard for quantifying the affinity of a ligand for a receptor is the radioligand binding assay.[4][5][6] This technique directly measures the binding interaction, providing critical parameters such as the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which are fundamental for understanding the compound's potency at the receptor level.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the affinity (Ki) of this compound (the "test compound") for a specific GPCR target by measuring its ability to compete with a known radiolabeled ligand ("radioligand").

1. Membrane Preparation:

-

Culture cells stably or transiently expressing the human GPCR of interest to ~90% confluency.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Harvest cells by scraping into ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors).

-

Homogenize the cell suspension using a Dounce or polytron homogenizer on ice.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[7]

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.

-

Store membrane aliquots at -80°C until use.

2. Assay Execution:

-

Prepare serial dilutions of the unlabeled test compound, this compound, in binding buffer. A typical range would span from 10 µM to 0.1 nM.

-

In a 96-well plate, combine the following in each well:

-

50 µL of membrane preparation (typically 5-20 µg of protein).[7]

-

50 µL of the test compound at various concentrations.

-

50 µL of the radioligand at a fixed concentration (typically at or near its Kd value).

-

-

For control wells:

-

Total Binding: Add 50 µL of binding buffer instead of the test compound.

-

Non-specific Binding (NSB): Add 50 µL of a high concentration (e.g., 10 µM) of a known, unlabeled standard antagonist for the target receptor instead of the test compound.

-

-

Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.[7]

3. Filtration and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[7]

-

Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

-

Dry the filter mat completely.

-

Add scintillation cocktail and quantify the radioactivity retained on each filter using a scintillation counter.

4. Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Data Presentation: Binding Affinity

| Parameter | Value |

| Radioligand Used | [³H]-Dopamine |

| Target Receptor | Dopamine D2 Receptor |

| Radioligand Kd | 2.5 nM |

| IC₅₀ | 150 nM |

| Calculated Ki | 78.9 nM |

| Table 1: Hypothetical binding affinity data for this compound. |

Part 2: Functional Characterization of Intracellular Signaling

Causality: Confirming that a compound binds to a receptor is only the first step. The critical next question is functional: does this binding event trigger a cellular response? GPCRs transduce signals primarily through heterotrimeric G proteins, which in turn modulate the activity of effector enzymes and the production of second messengers like cyclic adenosine monophosphate (cAMP).[8][9] Measuring these second messengers provides a direct readout of receptor activation or inhibition.

Gs/Gi Pathway Modulation: cAMP Accumulation Assay

Rationale: Many GPCRs signal by either stimulating (via Gαs) or inhibiting (via Gαi) the enzyme adenylyl cyclase, leading to an increase or decrease in intracellular cAMP levels, respectively. A cAMP accumulation assay is a robust method to determine if this compound acts as an agonist or antagonist at a Gs- or Gi-coupled receptor.[8][10]

Caption: GPCR signaling cascade modulating intracellular cAMP levels.

1. Cell Preparation:

-

Seed cells expressing the target GPCR into a 384-well or 96-well plate at a predetermined density and incubate overnight.[8][11]

-

On the day of the assay, remove the culture medium.

2. Compound Stimulation:

-

Wash the cells once with a stimulation buffer.

-

Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation and incubate for 15-30 minutes.[8]

-

For Agonist Mode: Add serial dilutions of this compound to the wells. Include a known reference agonist as a positive control.

-

For Antagonist Mode (at a Gαi-coupled receptor): Add serial dilutions of the test compound, followed by a fixed, EC₈₀ concentration of a known agonist. To measure Gαi activity, co-stimulation with forskolin (an adenylyl cyclase activator) is required to generate a cAMP signal that can then be inhibited.[10]

-

Incubate the plate at room temperature or 37°C for the optimized stimulation time (e.g., 30 minutes).[8][11]

3. Cell Lysis and Detection:

-

Lyse the cells by adding the lysis buffer provided with the cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based kits).[8][12]

-

Following the manufacturer's protocol, add the detection reagents. For an HTRF assay, this typically involves adding a cAMP-d2 conjugate and an anti-cAMP-cryptate antibody.

-

Incubate for 60 minutes at room temperature to allow for the competitive reaction to reach equilibrium.

4. Data Acquisition and Analysis:

-

Read the plate using a compatible plate reader (e.g., an HTRF-certified reader that measures fluorescence at two wavelengths).

-

The signal generated is inversely proportional to the amount of cAMP produced by the cells.[8]

-

Convert the signal ratio to cAMP concentration using a standard curve run in parallel.

-

Plot the cAMP concentration against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Data Presentation: Functional Potency (cAMP)

| Assay Mode | Parameter | Value |

| Agonist | EC₅₀ | 250 nM |

| Agonist | Eₘₐₓ (% of Ref. Agonist) | 95% |

| Antagonist | IC₅₀ | 400 nM |

| Antagonist | Kb | 185 nM |

| Table 2: Hypothetical functional data from cAMP assays. |

Downstream Signal Integration: ERK1/2 Phosphorylation

Rationale: The Extracellular signal-Regulated Kinase (ERK1/2) pathway is a critical downstream signaling cascade that integrates inputs from numerous GPCRs.[13][14] Assessing the phosphorylation of ERK1/2 (p-ERK) serves as a robust readout of functional receptor engagement and can reveal signaling dynamics that are distinct from second messenger generation. Both G-protein and β-arrestin pathways can lead to ERK activation.[13]

1. Cell Stimulation and Lysis:

-

Plate cells expressing the target receptor in 6-well plates and grow to ~80-90% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation.

-

Stimulate cells with various concentrations of this compound for a specific time course (e.g., 5, 10, 30 minutes) at 37°C.

-

Immediately terminate the stimulation by placing plates on ice and aspirating the medium.

-

Wash cells twice with ice-cold PBS.[15]

-

Lyse the cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.[15]

-

Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

2. Western Blotting:

-

Determine the protein concentration of the supernatant.

-

Denature 10-20 µg of protein lysate per sample by boiling in SDS-PAGE sample buffer.[13]

-

Resolve the proteins on an SDS-polyacrylamide gel (e.g., 10% gel) by electrophoresis.[13]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding. Using BSA is often preferred over milk for phospho-antibodies.[16]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p44/42 MAPK), diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

3. Re-probing for Total ERK:

-

To normalize the data, the same membrane must be probed for total ERK1/2.

-

Strip the membrane of the phospho-antibody by incubating with a mild stripping buffer.[13]

-

Wash, re-block, and then re-probe the membrane with a primary antibody for total ERK1/2, followed by the secondary antibody and detection steps as above.

4. Data Analysis:

-

Quantify the band intensities for both p-ERK and total ERK for each sample using densitometry software (e.g., ImageJ).[15]

-

For each sample, normalize the p-ERK signal by dividing it by the corresponding total ERK signal to correct for any variations in protein loading.

-

Plot the normalized p-ERK signal against the log concentration of the compound to generate a dose-response curve and determine the EC₅₀.

Part 3: Probing Biased Agonism & G-Protein-Independent Signaling

Causality: The classical view of GPCR signaling has been expanded to include the concept of "biased agonism" or "functional selectivity," where a ligand can stabilize receptor conformations that preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[17] β-arrestins were initially known for their role in receptor desensitization, but are now recognized as independent signal transducers.[17][18] Therefore, a comprehensive MOA study must investigate the compound's ability to recruit β-arrestin.

β-Arrestin Recruitment Assay

Rationale: Bioluminescence Resonance Energy Transfer (BRET) is a powerful, real-time method to measure protein-protein interactions in living cells.[18][19] By fusing a BRET donor (e.g., Renilla luciferase, Rluc8) to the GPCR and a BRET acceptor (e.g., Venus, a YFP variant) to β-arrestin, ligand-induced recruitment of β-arrestin to the receptor can be quantified by measuring the energy transfer between the two partners.[19][20]

Caption: Workflow for a BRET-based β-arrestin recruitment assay.

1. Cell Culture and Transfection:

-

The day before transfection, seed HEK293T cells into 6-well plates.

-

Co-transfect the cells using a suitable transfection reagent with plasmids encoding the GPCR fused to a BRET donor (e.g., GPCR-Rluc8) and β-arrestin fused to a BRET acceptor (e.g., Venus-Arrestin3).[20]

-

24 hours post-transfection, harvest the cells and re-plate them into white, opaque 96-well microplates suitable for luminescence measurements.

2. Assay Execution:

-

48 hours post-transfection, wash the cells with PBS or a suitable assay buffer.

-

Add the test compound, this compound, at various concentrations to the wells.

-

Immediately before reading, add the luciferase substrate (e.g., coelenterazine-h) to a final concentration of 5 µM.

3. Data Acquisition:

-

Measure the luminescence signal using a BRET-compatible plate reader capable of sequentially or simultaneously detecting the light emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).

-

Readings are typically taken kinetically over a period of 20-30 minutes after substrate addition.

4. Data Analysis:

-

Calculate the BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.

-

Subtract the basal BRET ratio (from vehicle-treated cells) to obtain the net BRET signal.

-

Plot the net BRET signal against the log concentration of the test compound.

-

Fit the data using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

-

This data can then be compared to the G-protein signaling data (e.g., from the cAMP assay) to calculate a "bias factor," which quantifies the compound's preference for one pathway over the other.

Data Presentation: β-Arrestin Recruitment

| Parameter | Value |

| EC₅₀ | 800 nM |

| Eₘₐₓ (% of Ref. Agonist) | 70% |

| Table 3: Hypothetical functional data for β-arrestin recruitment. |

Conclusion: Synthesizing a Unified Mechanism of Action

By systematically applying the tiered experimental approach detailed in this guide, researchers can construct a comprehensive molecular MOA profile for this compound. The initial binding assays will definitively identify its primary molecular target and quantify its binding affinity (Ki). Subsequent functional assays will elucidate its pharmacological nature—whether it is an agonist, antagonist, or inverse agonist—and its potency (EC₅₀/IC₅₀) in modulating canonical G-protein signaling pathways like the cAMP cascade.

Finally, by probing downstream effectors such as ERK and assessing G-protein-independent pathways via β-arrestin recruitment, a nuanced understanding of the compound's signaling signature can be achieved. This includes the potential identification of biased agonism, a property of immense interest in modern drug discovery for its potential to develop safer and more effective therapeutics. The integrated data from these assays will provide the critical insights necessary to advance this compound from a chemical entity to a well-characterized pharmacological tool or therapeutic lead.

References

-

Shukla, A. K., et al. (n.d.). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC - NIH. Available at: [Link]

-

Stoddart, L. A. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. Available at: [Link]

-

Donthamsetti, P., et al. (n.d.). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). PMC - NIH. Available at: [Link]

-

Hauser, A. S., et al. (n.d.). Recent progress in assays for GPCR drug discovery. Available at: [Link]

-

Li, S., et al. (2017). cAMP accumulation assay. Bio-protocol. Available at: [Link]

-

Perpiñá-Viciano, C., et al. (2018). Detection of β-Arrestin-Mediated G Protein-Coupled Receptor Ubiquitination Using BRET. Available at: [Link]

-

Celen, T. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Available at: [Link]

-

Donthamsetti, P., et al. (2016). In-cell arrestin-receptor interaction assays. PMC - NIH. Available at: [Link]

-

Armstrong, S. P., et al. (2013). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. NIH. Available at: [Link]

-

Ingraham, K. K., & Kaski, S. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC - NIH. Available at: [Link]

-

Lamberth, C., et al. (2024). Synthesis and antifungal activity of novel piperidinyl thiazole derivatives. PubMed. Available at: [Link]

-

Hulme, E. C. (n.d.). Radioligand binding assays and their analysis. PubMed. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]

-

Hulme, E. C. (2005). Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. Available at: [Link]

-

Pfleger, K. D. G. (2012). Study of GPCR–Protein Interactions by BRET. Springer Nature Experiments. Available at: [Link]

-

Monash University. (n.d.). Detection of GPCR/beta-arrestin interactions in live cells using bioluminescence resonance energy transfer technology. Available at: [Link]

-

Mejia, G. L., et al. (2016). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. PubMed Central. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

-

Ghorab, M. M., et al. (2016). Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents. PubMed. Available at: [Link]

-

Minor, L. K. (2012). Phospho-ERK Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

-

Geetha Priya C., et al. (2018). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available at: [Link]

-

ResearchGate. (2012). Western blot band for Erk and phopho(p). Available at: [Link]

-

ResearchGate. (2025). Synthesis and Biological Activity of Aryl Thiazole Piperidine Amide Compounds. Available at: [Link]

-

Pasyukova, V. G., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Available at: [Link]

-

Acar, Ç., et al. (2022). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC - PubMed Central. Available at: [Link]

-

Al-Heety, K. M. A., & Al-Heety, E. K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. ResearchGate. Available at: [Link]

-

Dahiya, R., & Dahiya, S. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]

-

ResearchGate. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Available at: [Link]

-

Kalinin, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

-

Bîcu, E., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI. Available at: [Link]

-

AMERICAN ELEMENTS. (n.d.). 1-(4-methyl-1,3-thiazol-2-yl)piperidine. Available at: [Link]

Sources

- 1. Buy N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide | 1798462-04-0 [smolecule.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. cAMP-Glo™ Assay Protocol [promega.kr]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Study of GPCR–Protein Interactions by BRET | Springer Nature Experiments [experiments.springernature.com]

- 19. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthetic History of 2-Substituted Piperidine Derivatives

Abstract

The 2-substituted piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products and blockbuster pharmaceuticals. Its prevalence stems from the unique three-dimensional architecture and physicochemical properties it imparts to a molecule, often facilitating crucial interactions with biological targets. This guide provides an in-depth exploration of the discovery and synthetic evolution of this privileged heterocyclic motif. We will trace its history from the isolation of foundational alkaloids, chronicle the landmark first total synthesis, and detail the sophisticated modern methodologies that enable chemists to control stereochemistry and functionalization with remarkable precision. This text is designed for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable, field-proven insights into the synthesis of these vital compounds.

Introduction: The Significance of the Piperidine Ring

The piperidine heterocycle, a six-membered ring containing a single nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceutical science. First isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper, the piperidine ring is now a key component in a vast array of drugs. Its derivatives are found in over twenty classes of pharmaceuticals, including antipsychotics, analgesics, and antihypertensives.

The substitution at the 2-position is of particular importance. This substitution creates a chiral center adjacent to the nitrogen atom, introducing a critical stereochemical element that profoundly influences pharmacological activity. The 2-substituted piperidine framework is prevalent in a wide range of natural alkaloids, such as coniine, lobeline, and pelletierine, whose potent biological effects have long captured the attention of chemists and pharmacologists.

Foundational Discoveries: The Era of Alkaloids

The story of 2-substituted piperidines begins with the isolation and structural elucidation of naturally occurring alkaloids. These molecules, produced by plants and animals, were among the first organic compounds to be studied and provided the initial impetus for the development of synthetic organic chemistry.

-

Coniine: Isolated in 1827, coniine is a neurotoxic alkaloid found in poison hemlock (Conium maculatum). It holds a significant place in history, both for its use in the execution of Socrates and for being the first alkaloid to be synthesized. Its structure was determined to be 2-propylpiperidine.

-

Lobeline: A major alkaloid from Lobelia inflata (Indian tobacco), lobeline features a more complex structure with substituents at the 2- and 6-positions. It has a complex pharmacological profile and has been investigated for its potential in treating substance abuse.

-

Pelletierine: Found in the root bark of the pomegranate tree, pelletierine is another key 2-substituted piperidine alkaloid. It is considered a biosynthetic precursor to the more complex Lycopodium alkaloids.

These natural products demonstrated the profound biological activity of the 2-substituted piperidine motif and presented a formidable challenge to the synthetic chemists of the 19th and early 20th centuries.

A Landmark Achievement: The First Total Synthesis of an Alkaloid

The field of synthetic organic chemistry was irrevocably changed in 1886 when Albert Ladenburg reported the first total synthesis of (±)-coniine. This achievement was a monumental proof-of-concept, demonstrating that complex natural products could be constructed in the laboratory from simpler, non-natural starting materials.

Ladenburg's synthesis, while inefficient by modern standards, was a masterclass in the chemistry of its time.

Ladenburg's Synthesis of (±)-Coniine (1886)

-

Alkylation: N-methylpyridine iodide was heated to high temperatures (250-300°C) to induce rearrangement to 2-methylpyridine (α-picoline).

-

Condensation: A Knoevenagel condensation was performed between 2-methylpyridine and acetaldehyde (using its trimer, paraldehyde) in the presence of anhydrous zinc chloride to yield 2-propenylpyridine.

-

Reduction: The pyridine ring and the alkene side chain were reduced simultaneously using metallic sodium in ethanol to afford racemic (±)-coniine.

-

Resolution: The racemic mixture was resolved by fractional crystallization using (+)-tartaric acid, separating the diastereomeric salts to ultimately provide the enantiopure natural product.

This synthesis not only provided access to coniine but also validated the structure proposed by Hofmann and established a benchmark for the nascent field of total synthesis.

Modern Synthetic Strategies for 2-Substituted Piperidines

Following Ladenburg's pioneering work, the synthesis of 2-substituted piperidines has evolved dramatically. Modern methods prioritize efficiency, selectivity (chemo-, regio-, diastereo-, and enantio-), and functional group tolerance. The primary challenge lies in controlling the stereochemistry at the C2 position, and often at other positions on the ring.

Catalytic Asymmetric Hydrogenation

One of the most powerful and atom-economical methods for synthesizing chiral piperidines is the asymmetric hydrogenation of pyridine precursors. This long-standing challenge in synthesis has seen remarkable progress. The high resonance stability of the pyridine ring and the potential for the product piperidine to poison the catalyst make this a non-trivial transformation.

Causality: The key to success is activating the pyridine ring towards reduction. This is typically achieved by N-alkylation or N-acylation to form a pyridinium salt. This activation lowers the LUMO of the aromatic system, making it more susceptible to hydrogenation. The stereoselectivity is imparted by a chiral catalyst, typically a rhodium or iridium complex coordinated to a chiral phosphine ligand.

Workflow: Asymmetric Hydrogenation of Pyridinium Salts

Caption: General workflow for synthesizing chiral 2-substituted piperidines via asymmetric hydrogenation.

Recent advances have demonstrated that iridium catalysts with N,P-ligands can hydrogenate N-iminopyridium ylides, derived from pyridines, with excellent conversions and enantioselectivities up to 98% ee after recrystallization. Similarly, rhodium-JosiPhos catalyst systems have been successfully applied to the hydrogenation of 3-substituted pyridinium salts.

The Chiral Pool Approach

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for synthesis. For piperidines, amino acids like L-lysine and its cyclized derivative, L-pipecolic acid, are ideal starting points.

Causality: This strategy leverages the inherent stereochemistry of the starting material, obviating the need for an asymmetric induction step. The synthetic challenge is transformed into a series of stereoretentive or stereoinvertive functional group manipulations to build the desired target. This approach is particularly powerful for accessing piperidines with specific substitution patterns dictated by the starting amino acid. Recent work has shown that amino-acid-derived cyclopropanols can be reacted with aldehydes in a copper-catalyzed process to access a wide range of stereodefined cis-2,6-disubstituted piperidines.

Diastereoselective Cyclization and Functionalization

These methods construct the piperidine ring from an acyclic precursor in a way that controls the relative stereochemistry of newly formed chiral centers.

-

Intramolecular Michael Additions: An acyclic precursor containing a nucleophilic amine and a Michael acceptor (e.g., an α,β-unsaturated ketone) can cyclize to form the piperidine ring. If the precursor contains a chiral element, this can direct the stereochemical outcome of the cyclization. For example, the cyclization of chiral β'-carbamate-α,β-unsaturated ketones can be controlled to favor either the cis or trans 2,6-disubstituted piperidine product.

-

Directed Metalation: A substituent on a partially saturated piperidine ring (a dihydropyridine) can direct a metalating agent (like an organolithium) to a specific position, allowing for the introduction of a second substituent with high diastereoselectivity. This strategy has been successfully used to access various 2,6-disubstituted piperidines.

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine core. It involves the reaction of an imine (the aza-dienophile) with a diene. The development of catalytic, asymmetric versions of this reaction has made it a highly valuable tool for accessing enantiomerically enriched piperidines. The reaction can be promoted by Lewis acids or Brønsted acids, and its mechanism can be either concerted or stepwise.

Case Study: Synthesis of Methylphenidate (Ritalin®)

Methylphenidate is a widely prescribed pharmaceutical for the treatment of attention-deficit hyperactivity disorder (ADHD). It is a 2-substituted piperidine derivative, and its synthesis provides an excellent example of the application of classical and modern synthetic strategies. The therapeutic activity resides primarily in the (2R,2'R)-threo-isomer.

The first synthesis was reported in 1944 and involved the reaction of benzyl cyanide with 2-chloropyridine, followed by hydrolysis and esterification. This produced a mixture of all four stereoisomers. Modern syntheses focus on controlling the stereochemistry.

One elegant modern approach utilizes a rhodium(II)-catalyzed intermolecular C-H insertion. This method involves reacting N-Boc-piperidine with methyl phenyldiazoacetate in the presence of a chiral rhodium catalyst. This directly installs the phenylacetate group at the 2-position with stereocontrol, offering a highly efficient and atom-economical route to the core of methylphenidate.

Experimental Protocol: Asymmetric Hydrogenation of a Pyridinium Salt

This section provides a representative, field-proven protocol for the asymmetric hydrogenation of a 2-substituted pyridinium salt, based on established methodologies.

Objective: To synthesize (S)-N-benzyl-2-phenylpiperidine from N-benzyl-2-phenylpyridinium bromide.

Materials:

-

N-benzyl-2-phenylpyridinium bromide (1.0 mmol, 328 mg)

-

[Rh(COD)2]OTf (Rhodium(1,5-cyclooctadiene) bis(trifluoromethanesulfonate)) (0.02 mmol, 9.3 mg)

-

(R)-JosiPhos J002-2 ligand (0.022 mmol, 13.5 mg)

-

Triethylamine (Et3N) (5.0 mmol, 0.7 mL)

-

Anhydrous Tetrahydrofuran (THF) (2.0 mL)

-

Anhydrous 2,2,2-Trifluoroethanol (TFE) (2.0 mL)

-

Hydrogen gas (H2), high purity

-

Inert atmosphere glovebox

-

High-pressure autoclave/reactor

Procedure:

-

Catalyst Preparation (in a glovebox):

-

To a clean, dry vial, add [Rh(COD)2]OTf (9.3 mg) and the JosiPhos ligand (13.5 mg).

-

Add 1.0 mL of anhydrous THF.

-

Stir the solution at 40°C for 1 hour to allow for pre-formation of the active catalyst.

-

-

Reaction Setup (in a glovebox):

-

In a separate vial, dissolve N-benzyl-2-phenylpyridinium bromide (328 mg) in a mixture of 1.0 mL of anhydrous THF and 2.0 mL of anhydrous TFE.

-

Add triethylamine (0.7 mL) to the substrate solution.

-

Transfer the pre-formed catalyst solution to the substrate solution via syringe.

-

-

Hydrogenation:

-

Seal the vial containing the reaction mixture and place it inside the high-pressure autoclave.

-

Purge the autoclave with nitrogen gas (5 cycles) followed by hydrogen gas (5 cycles).

-

Pressurize the reactor to 50 bar with hydrogen gas.

-

Stir the reaction mixture at 50°C for 16 hours.

-

-

Work-up and Purification:

-

After 16 hours, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Remove the reaction vial. Concentrate the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure N-benzyl-2-phenylpiperidine.

-

-

Characterization:

-

Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Causality of Choices:

-

Pyridinium Salt: Activation of the pyridine is essential for hydrogenation under these conditions.

-

Rh/JosiPhos Catalyst: This combination is a well-established catalytic system for the asymmetric hydrogenation of various unsaturated compounds, including activated pyridines.

-

Triethylamine (Base): The reaction generates HBr as a byproduct. The base is crucial to neutralize this acid, which would otherwise inhibit the catalyst and potentially lead to side reactions or racemization. Its presence has been shown to dramatically improve yield and enantioselectivity.

-

TFE Co-solvent: Trifluoroethanol is a polar, weakly coordinating solvent that can stabilize the cationic rhodium catalyst and improve solubility, often enhancing reaction rates and selectivities.

-

Pressure & Temperature: These conditions provide sufficient energy to overcome the activation barrier of the hydrogenation while minimizing thermal decomposition of the catalyst or product.

Data Summary

The effectiveness of various catalytic systems is often compared based on yield and enantioselectivity. The following table summarizes representative data for the asymmetric hydrogenation of different 2-substituted pyridinium salts.

| Entry | Substrate (2-Substituent) | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | 3-Methyl | Pd(OH)₂/C, Chiral Auxiliary | 90 | 98 | |

| 2 | Phenyl | [Ir(cod)Cl]₂ / (R)-DM-SegPhos | >95 | 86 | |

| 3 | 3-Phenyl | [Rh(cod)₂OTf] / JosiPhos | >95 | 90 | |

| 4 | 2-Keto-Aryl | [Rh(COD)Binapine]BF₄ | >99 | 99 |

Conclusion and Future Outlook

The journey from Ladenburg's synthesis of coniine to modern catalytic asymmetric methods illustrates the incredible progress in synthetic organic chemistry. The 2-substituted piperidine motif, once a formidable synthetic target, is now accessible through a variety of reliable and highly selective methods. Catalytic asymmetric hydrogenation, in particular, stands out for its efficiency and elegance.

Future research will likely focus on several key areas:

-

Broadening Substrate Scope: Developing catalysts that can hydrogenate a wider range of functionalized and electronically diverse pyridines, especially unactivated ones.

-

Green Chemistry: Utilizing more sustainable catalysts based on earth-abundant metals and developing reactions that can be run in greener solvents or under solvent-free conditions.

-

Novel Activation Strategies: Exploring new ways to temporarily activate the pyridine ring for reduction, beyond traditional quaternization.

-

Biocatalysis: Harnessing enzymes, such as imine reductases and transaminases, to perform stereoselective syntheses of piperidines under mild, aqueous conditions.

The continued innovation in the synthesis of 2-substituted piperidines will undoubtedly accelerate the discovery and development of new therapeutics, ensuring the enduring legacy of this privileged scaffold in medicinal chemistry.

References

-